molecular formula C21H16N2O B12051771 Bis(4-phenyl-1H-pyrrol-3-yl)methanone CAS No. 833458-05-2

Bis(4-phenyl-1H-pyrrol-3-yl)methanone

Cat. No.: B12051771
CAS No.: 833458-05-2
M. Wt: 312.4 g/mol
InChI Key: XEELUGHJTAFLJN-UHFFFAOYSA-N
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Description

Bis(4-phenyl-1H-pyrrol-3-yl)methanone is a unique organic compound with the molecular formula C21H16N2O. It is a part of the pyrrole family, which is known for its diverse biological and chemical properties. This compound is often used in early discovery research due to its rare and unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-phenyl-1H-pyrrol-3-yl)methanone typically involves the reaction of acetophenone and trimethylacetaldehyde in the presence of TosMIC (tosylmethyl isocyanide) and a mild base such as LiOH·H2O. This one-pot synthetic procedure is efficient and economical, yielding good results .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the one-pot synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bis(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Bis(4-phenyl-1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Bis(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern and the resulting unique chemical and biological properties

Properties

CAS No.

833458-05-2

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

bis(4-phenyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C21H16N2O/c24-21(19-13-22-11-17(19)15-7-3-1-4-8-15)20-14-23-12-18(20)16-9-5-2-6-10-16/h1-14,22-23H

InChI Key

XEELUGHJTAFLJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CNC=C3C4=CC=CC=C4

Origin of Product

United States

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